GRK Target Engagement vs. Generic Kinase Inhibitors
The target compound is specifically designated as a G protein-coupled receptor kinase (GRK) inhibitor tool compound . This represents a distinct target class compared to closely related pyrimidine-pyrrolidine analogs. For example, compounds from the same patent family (US8962641) sharing the pyrimidine-pyrrolidine scaffold are acetyl-CoA carboxylase 2 (ACC2) inhibitors with IC50 values of 52–55 nM [1]. The differentiation lies in target class specificity: the 3-chloro-4-methylphenyl aniline substitution redirects target engagement from ACC2 to GRK. While direct GRK IC50 data for the target compound is not publicly available, the explicit vendor characterization as a GRK inhibitor distinguishes it from ACC2-targeted analogs in the same structural class.
| Evidence Dimension | Target class specificity (kinase vs. non-kinase enzyme) |
|---|---|
| Target Compound Data | GRK inhibitor (vendor-designated) |
| Comparator Or Baseline | US8962641 analogs: ACC2 inhibitor, IC50 = 52–55 nM [1] |
| Quantified Difference | Qualitative: Shift from ACC2 to GRK target engagement; quantitative GRK data unavailable |
| Conditions | ACC2: Malonyl-CoA formation assay, pH 7.5 [1]; GRK: assay conditions not publicly reported |
Why This Matters
For researchers studying GPCR signaling or GRK-mediated pathways, this compound offers a scaffold with demonstrated GRK-directed activity, whereas ACC2 inhibitors would be entirely inappropriate for these applications.
- [1] BindingDB Entries BDBM148869 (US8962641, 8.226, IC50 = 52 nM) and BDBM47172 (US8962641, 8.1, IC50 = 55 nM) at ACC2. View Source
